molecular formula C13H27N3O3 B6503414 N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide CAS No. 1396877-22-7

N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide

Cat. No.: B6503414
CAS No.: 1396877-22-7
M. Wt: 273.37 g/mol
InChI Key: RJLOIBQOUJFYOI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide (CAS: 1396877-22-7) is a complex organic compound with the molecular formula C₁₃H₂₇N₃O₃ and a molecular weight of 273.3718 g/mol . Its structure features a dimethylaminoethyl group, a hydroxy-substituted dimethylpentyl chain, and an ethanediamide backbone (Figure 1).

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N-(3-hydroxy-4,4-dimethylpentyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3/c1-13(2,3)10(17)6-7-14-11(18)12(19)15-8-9-16(4)5/h10,17H,6-9H2,1-5H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLOIBQOUJFYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NCCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Ethanediamide Family

The compound belongs to a broader class of ethanediamide derivatives, many of which share structural motifs but differ in substituents. Key comparisons include:

Table 1: Structural Features and Functional Group Variations
Compound Name Key Structural Features Unique Properties Reference
N'-(3,4-Dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide Thiophene ring, dimethylphenyl group Antimicrobial activity comparable to target compound
N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide Hydroxy-dimethylpentyl chain Distinct reactivity due to hydroxy and branched alkyl groups
N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide Dual dimethylamino groups, pyrrolidine ring Enhanced solubility and receptor binding potential
N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide Shorter hydroxypropyl chain, dimethylphenyl Moderate cytotoxicity and neuroprotective potential

Key Observations :

  • The dimethylaminoethyl group may contribute to basicity and hydrogen-bonding capacity, similar to compounds with pyrrolidine or pyridine rings .

Implications for Target Compound :

  • The combination of hydroxy-dimethylpentyl and dimethylaminoethyl groups may balance antimicrobial and antioxidant properties, as seen in other ethanediamides .
  • Cytotoxicity could be influenced by the dimethylamino group, which is associated with higher cytotoxicity in aryl-substituted analogues .

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